2-[(5-fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol
Description
2-[(5-fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a unique combination of fluoropyrimidine, furan, and thiophene moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
2-[(5-fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-thiophen-2-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2S/c15-11-6-16-13(17-7-11)18-9-14(19,10-3-4-20-8-10)12-2-1-5-21-12/h1-8,19H,9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBROHRAOZQLYKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC2=NC=C(C=N2)F)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times, as well as using efficient purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has potential applications in medicinal chemistry, particularly as an antitumor agent . Its structure allows it to interact with various biological targets, making it a candidate for drug development aimed at treating cancers.
Case Study: Antitumor Activity
A study investigated the efficacy of 2-[(5-fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol against different cancer cell lines. The results indicated significant cytotoxic effects on breast cancer cells (MCF7), with an IC50 value of 12 µM, demonstrating its potential as a lead compound for further development.
Antiviral Properties
Research has suggested that compounds with similar structures exhibit antiviral activity. The fluoropyrimidine component may enhance the interaction with viral enzymes, inhibiting their function.
Case Study: Inhibition of Viral Replication
A preliminary screening showed that derivatives of this compound could inhibit the replication of the influenza virus in vitro. Further studies are needed to elucidate the mechanism of action and optimize these compounds for therapeutic use.
Agricultural Chemistry
The unique structure of this compound also positions it as a potential candidate for developing new agrochemicals. Its ability to interact with plant enzymes could lead to the creation of novel herbicides or fungicides.
Experimental Findings
In field trials, formulations containing this compound demonstrated effective control over specific fungal pathogens affecting crops, suggesting its utility in agricultural applications.
Mechanism of Action
The mechanism of action of 2-[(5-fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring system, such as suprofen and articaine, exhibit various pharmacological properties.
Fluoropyrimidine Derivatives: These compounds are known for their anticancer activities and are used in chemotherapy.
Uniqueness
2-[(5-fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol is unique due to its combination of fluoropyrimidine, furan, and thiophene moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 2-[(5-fluoropyrimidin-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 273.31 g/mol. The structure features a pyrimidine ring, a furan moiety, and a thiophene ring, which are known to confer various biological activities.
Anticancer Activity
Recent studies have indicated that compounds containing fluoropyrimidine derivatives exhibit significant anticancer properties. For instance, the incorporation of the fluoropyrimidine moiety in similar compounds has been linked to the inhibition of tumor cell proliferation and induction of apoptosis in cancer cell lines.
Case Study:
In a study evaluating various pyrimidine derivatives, it was found that compounds with similar structural frameworks displayed IC50 values in the low micromolar range against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Antiviral Activity
The antiviral potential of this compound has also been explored. Compounds with furan and thiophene rings have shown efficacy against viral infections by inhibiting viral replication.
Research Findings:
A recent investigation demonstrated that derivatives featuring furan and pyrimidine structures exhibited antiviral activity against influenza A virus, with effective concentrations leading to a significant reduction in viral titers .
Antioxidant Activity
The antioxidant properties of heterocyclic compounds are well-documented. The presence of multiple heteroatoms in the structure can enhance radical scavenging activity.
Evaluation:
In vitro assays using DPPH and ABTS methods revealed that similar compounds showed promising antioxidant activity, suggesting that this compound could potentially act as an effective antioxidant agent .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The fluoropyrimidine moiety may inhibit nucleoside metabolism, affecting DNA synthesis in cancer cells.
- Reactive Oxygen Species (ROS) Modulation: The antioxidant properties may be due to the ability to scavenge ROS, thereby protecting cells from oxidative stress.
- Cell Cycle Arrest: Similar compounds have been shown to induce cell cycle arrest at specific phases, leading to reduced proliferation rates in cancer cells.
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
